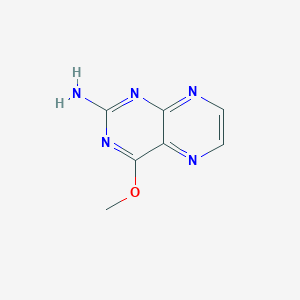

4-Methoxypteridin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

2277-48-7 |

|---|---|

Molecular Formula |

C7H7N5O |

Molecular Weight |

177.16 g/mol |

IUPAC Name |

4-methoxypteridin-2-amine |

InChI |

InChI=1S/C7H7N5O/c1-13-6-4-5(10-3-2-9-4)11-7(8)12-6/h2-3H,1H3,(H2,8,10,11,12) |

InChI Key |

BPBWGGWVUHSHJW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC(=NC2=NC=CN=C21)N |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms in Aminopteridine Chemistry

Fundamental Mechanistic Pathways of Amine Functionalities in Heterocyclic Systems

The amino group of 4-Methoxypteridin-2-amine is a key determinant of its chemical behavior, participating in a variety of reactions.

The nitrogen atom of the amino group in this compound possesses a lone pair of electrons, rendering it nucleophilic. chemguide.co.uk This allows it to attack electron-deficient centers. chemguide.co.uk The nucleophilicity of amines is influenced by several factors, including the electronic nature of the heterocyclic ring and the steric environment. msu.edumasterorganicchemistry.com Generally, secondary amines are more nucleophilic than primary amines, which are in turn more nucleophilic than ammonia (B1221849). masterorganicchemistry.com

The basicity of the amino group, its ability to accept a proton, is also a critical property. libretexts.org Amines are considered one of the few neutral functional groups that are basic, a direct result of the lone pair of electrons on the nitrogen atom. libretexts.org The basicity of an amine can be quantified by the pKa of its conjugate acid. youtube.com Factors that stabilize the lone pair, such as delocalization through resonance or proximity to electron-withdrawing groups, decrease basicity. masterorganicchemistry.comyoutube.com For instance, aniline (B41778) is significantly less basic than cyclohexylamine (B46788) because the lone pair on the nitrogen in aniline is delocalized into the aromatic ring. masterorganicchemistry.com Hybridization also plays a role; sp3-hybridized nitrogens are more basic than sp2-hybridized nitrogens, which are more basic than sp-hybridized nitrogens. masterorganicchemistry.comyoutube.com

Table 1: Factors Influencing Amine Basicity

| Factor | Effect on Basicity | Example |

|---|---|---|

| Electron Donating Groups | Increases | Alkyl groups increase electron density on nitrogen. |

| Electron Withdrawing Groups | Decreases | Aromatic rings or nitro groups decrease electron density. masterorganicchemistry.com |

| Hybridization | Decreases with increasing s-character | sp3 > sp2 > sp masterorganicchemistry.comyoutube.com |

| Resonance | Decreases | Delocalization of the lone pair reduces its availability. masterorganicchemistry.comyoutube.com |

Acylation is the process of introducing an acyl group (R-C=O) onto the amine. This typically occurs through nucleophilic attack of the amine on an acyl halide or anhydride. msu.eduresearchgate.net The reaction is often facilitated by a base to neutralize the acid byproduct. google.com The mechanism involves the addition of the amine to the carbonyl carbon, followed by the elimination of a leaving group. msu.edu Chemoselective N-acylation can be achieved even in the presence of other functional groups like hydroxyl or carboxyl groups. researchgate.net

Alkylation involves the introduction of an alkyl group. Amines can react directly with alkyl halides in an SN2 reaction. msu.edumasterorganicchemistry.com However, this reaction is often difficult to control and can lead to a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts because the product amine is often more nucleophilic than the starting amine. chemguide.co.ukmasterorganicchemistry.com For instance, the reaction of a primary amine with an alkyl halide can produce a secondary amine, which can then compete with the primary amine for the remaining alkyl halide. masterorganicchemistry.com

Imine formation occurs when a primary amine reacts with an aldehyde or a ketone. masterorganicchemistry.comlibretexts.org The reaction is reversible and typically acid-catalyzed, proceeding through a carbinolamine intermediate. libretexts.orglibretexts.org Protonation of the carbinolamine's hydroxyl group allows for the elimination of water to form an iminium ion, which is then deprotonated to yield the imine. libretexts.org The reaction rate is pH-dependent, with optimal rates generally observed in weakly acidic conditions (pH 4-5). libretexts.org

Reductive amination is a powerful method for synthesizing amines that combines imine formation with a reduction step. wikipedia.orgmasterorganicchemistry.com The imine intermediate is reduced to an amine in the presence of a reducing agent. masterorganicchemistry.com This can be performed as a one-pot reaction where the carbonyl compound, amine, and reducing agent are all present, or as a stepwise process where the imine is first isolated and then reduced. wikipedia.orgredalyc.org Common reducing agents include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.comsigmaaldrich.com Reductive amination is a versatile technique for creating new carbon-nitrogen bonds. sigmaaldrich.com

Table 2: Key Steps in Reductive Amination

| Step | Description | Intermediate |

|---|---|---|

| 1. Nucleophilic Attack | The amine attacks the carbonyl carbon of the aldehyde or ketone. | Tetrahedral intermediate |

| 2. Proton Transfer | A proton is transferred to form a neutral carbinolamine. libretexts.org | Carbinolamine libretexts.org |

| 3. Water Elimination | The carbinolamine is protonated and eliminates a water molecule. libretexts.org | Iminium ion libretexts.org |

| 4. Imine Formation | The iminium ion is deprotonated to form the imine. libretexts.org | Imine |

| 5. Reduction | The imine is reduced by a reducing agent to form the final amine product. | Amine |

While amines are typically considered basic, the hydrogen atoms attached to the nitrogen can be removed by a sufficiently strong base, a process known as deprotonation. This generates an amide anion (R2N-), which is a very strong base and a potent nucleophile. masterorganicchemistry.com The acidity of the N-H bond is generally very low, meaning a very strong base is required for deprotonation.

Pteridine (B1203161) Ring System Reactivity and Transformations

The pteridine ring, being an electron-deficient heteroaromatic system, is susceptible to nucleophilic attack. wur.nl This inherent reactivity can lead to various transformations, including ring-opening and rearrangement processes.

The electron-deficient nature of the pteridine nucleus makes it vulnerable to nucleophilic attack, which can initiate ring-opening reactions. wur.nl The specific conditions and the nature of the nucleophile determine the outcome of such reactions. For example, treatment of certain pteridine derivatives with strong bases like potassium amide in liquid ammonia can lead to ring contraction. wur.nl The course of these reactions can also be influenced by the substituents present on the pteridine ring.

Rearrangements in pteridine systems can occur under various conditions. For instance, some pteridine derivatives can undergo rearrangements upon treatment with acid or base, leading to the formation of isomeric structures. These transformations often proceed through complex mechanisms involving intermediates that may or may not be isolable.

Nucleophilic Attack on the Pteridine Ring System and Resulting Products

The pteridine ring system, being electron-deficient, is susceptible to nucleophilic attack. In the case of this compound, the methoxy (B1213986) group at the C4 position is a key site for nucleophilic substitution. For instance, treatment of 4-methoxypteridine (B12651718) with aqueous sodium hydroxide (B78521) results in the displacement of the methoxy group to yield pteridin-4(3H)-one. thieme-connect.de This type of reaction is a nucleophilic aromatic substitution (SNAr), a two-step process where the nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized carbanion intermediate (Meisenheimer complex). wikipedia.orgpressbooks.pub The subsequent elimination of the leaving group restores the aromaticity of the ring. pressbooks.pub

Similarly, aminolysis can occur. The reaction of 2-amino-4-chloro-6,7-diphenylpteridine with various amines leads to the corresponding 2-amino-4-aminopteridine derivatives. While this example involves a chloro leaving group, it illustrates the general reactivity of the C4 position towards nucleophiles. The reactivity of the pteridine system can be influenced by substituents. Electron-withdrawing groups enhance the electrophilicity of the ring, making it more susceptible to nucleophilic attack. wikipedia.org

In some instances, nucleophilic addition to the pteridine ring can lead to the formation of di- or tetrahydro products. For example, the nucleophilic addition of methanol (B129727) to pteridine can result in a mixture of 3,4-dihydro-4-methoxypteridine and 5,6,7,8-tetrahydro-6,7-dimethoxypteridine. orientjchem.orgresearchgate.net

Table 1: Examples of Nucleophilic Substitution on Pteridine Derivatives

| Starting Material | Nucleophile | Product | Reference |

| 4-Methoxypteridine | NaOH (aq) | Pteridin-4(3H)-one | thieme-connect.de |

| 2-Amino-4-chloro-6,7-diphenylpteridine | Various Amines | 2-Amino-4-aminopteridine derivatives | |

| Pteridine | Methanol | 3,4-Dihydro-4-methoxypteridine & 5,6,7,8-Tetrahydro-6,7-dimethoxypteridine | orientjchem.orgresearchgate.net |

Detailed Redox Chemistry of Pteridines and Their Reduced Forms (e.g., Dihydropteridines)

The redox chemistry of pteridines is fundamental to their biological roles. Pterins can exist in three main redox states: fully oxidized, dihydro (semi-reduced), and tetrahydro (fully reduced). nih.gov These states are interconverted by 2-electron, 2-proton reactions. nih.gov

The reduction of a pteridine, such as this compound, can produce different dihydroisomers. Electrochemical reduction often yields the kinetically favored 5,8-dihydropteridine, which can then tautomerize to the more thermodynamically stable 7,8-dihydropteridine. osti.govacs.org Further reduction leads to the 5,6,7,8-tetrahydropteridine. osti.govacs.org

The oxidation of tetrahydropterins, like 5,6,7,8-tetrahydropterin (THP), proceeds via a quasi-reversible 2e−/2H+ process to form an unstable quinonoid-dihydropterin. capes.gov.br This intermediate then rearranges to the more stable 7,8-dihydropterin (B103510) (7,8-DHP). capes.gov.br 7,8-DHP can exist in equilibrium with a covalently hydrated form, which is favored at low pH and is electrochemically active at potentials similar to THP. capes.gov.br The oxidation of the non-hydrated form of 7,8-DHP occurs at more positive potentials. capes.gov.br

The redox potential of pteridines is influenced by substituents on the ring. These redox properties are crucial for the function of pterin-dependent enzymes, where tetrahydrobiopterin, for example, acts as a redox cofactor. nih.govacs.org

Table 2: Redox States of Pteridines

| Redox State | Description | Key Intermediates |

| Fully Oxidized | Aromatic pteridine ring | - |

| Dihydro (Semi-reduced) | Partially reduced pyrazine (B50134) ring | 5,8-Dihydropteridine, 7,8-Dihydropteridine, Quinonoid-dihydropterin |

| Tetrahydro (Fully reduced) | Fully reduced pyrazine ring | 5,6,7,8-Tetrahydropteridine |

Tautomerism and Isomerization Phenomena in Pteridines

Prototropic Tautomerism in Amino- and Oxygenated Pteridines

Prototropic tautomerism, the relocation of a proton, is a significant feature of aminopteridines and oxygenated pteridines. researchgate.netwikipedia.orgnumberanalytics.com For this compound, the 2-amino group can exist in equilibrium with its imino tautomer. This amino-imino tautomerism is a common phenomenon in heterocyclic amines. chimia.ch

Similarly, the introduction of an oxo group, as seen in the product of hydrolysis of 4-methoxypteridine (pteridin-4(3H)-one), leads to lactam-lactim tautomerism. In this case, the keto (lactam) form is generally favored over the enol (lactim) form. chimia.ch The position of the tautomeric equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of other substituents on the pteridine ring. tautomer.eu The different tautomers can exhibit distinct chemical reactivity and spectroscopic properties. rsc.org

Azide-Tetrazole Tautomerism in Analogous Heterocyclic Systems

When an azido (B1232118) group is attached to a carbon atom adjacent to a ring nitrogen in a heterocyclic system, it can undergo a reversible cyclization to form a fused tetrazole ring. researchgate.netresearchgate.net This is known as azide-tetrazole tautomerism. While not directly applicable to this compound itself, this phenomenon is highly relevant to azido-substituted pteridines and analogous pyridopyrimidines. semanticscholar.org

The equilibrium between the azide (B81097) and tetrazole forms is influenced by the electronic properties of the heterocyclic ring and its substituents, as well as the solvent. semanticscholar.orggrafiati.com For instance, in 2-azidopyrimidines, the equilibrium can be shifted towards the tetrazole form by electron-releasing groups on the pyrimidine (B1678525) ring. researchgate.net This tautomerism is significant as the two forms have different chemical properties; the azide can undergo reactions like the Staudinger reaction or cycloadditions, while the tetrazole ring has its own distinct chemistry. semanticscholar.orggrafiati.com

Mechanistic Insights from Enzymatic Transformations Involving Pteridine Structures

GTP Cyclohydrolase I Catalysis: Chemical Steps and Intermediates in Pteridine Biosynthesis Pathways

Pteridines are biosynthesized from guanosine (B1672433) triphosphate (GTP). nih.govelifesciences.org The first and rate-limiting step is catalyzed by the enzyme GTP cyclohydrolase I (GCH-I), which converts GTP to dihydroneopterin triphosphate. ebi.ac.uknih.govresearchgate.net This is a complex reaction involving both the hydrolysis of the imidazole (B134444) ring of guanine (B1146940) and the rearrangement of the ribose moiety. nih.govpnas.org

The catalytic mechanism of GCH-I involves a zinc ion in the active site, which activates a water molecule for nucleophilic attack at C8 of the GTP purine (B94841) ring. nih.gov This leads to the opening of the imidazole ring to form a formamide (B127407) intermediate. nih.govnih.gov The subsequent steps involve the hydrolytic release of formate (B1220265) and an Amadori rearrangement of the ribose side chain, which ultimately cyclizes to form the dihydropyrazine (B8608421) ring of dihydroneopterin triphosphate. ebi.ac.uknih.gov

Key intermediates in this pathway include 2-amino-5-formylamino-6-(β-ribosylamino)-4(3H)-pyrimidinone 5'-triphosphate. nih.gov The study of GCH-I has provided significant insights into the fundamental chemical transformations that underpin the biosynthesis of all pteridine-based cofactors and pigments. nih.govresearchgate.net

Table 3: Key Steps in GTP Cyclohydrolase I Catalysis

| Step | Description | Key Intermediate(s) |

| 1 | Nucleophilic attack of a zinc-activated water molecule at C8 of GTP. | 8R-hydrate of GTP |

| 2 | Opening of the imidazole ring. | Formamide derivative |

| 3 | Hydrolytic release of formate. | 2-amino-5-formylamino-6-(β-ribosylamino)-4(3H)-pyrimidinone 5'-triphosphate |

| 4 | Amadori rearrangement of the ribose side chain. | Schiff base intermediate |

| 5 | Formation of the dihydropyrazine ring. | Dihydroneopterin triphosphate |

Advanced Characterization and Analytical Methodologies for 4 Methoxypteridin 2 Amine

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are fundamental to elucidating the molecular structure of 4-Methoxypteridin-2-amine, providing detailed information on its atomic connectivity, functional groups, and electronic properties.

NMR spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. The chemical shifts (δ) are highly sensitive to the electronic environment of each nucleus.

¹H NMR: The proton NMR spectrum of this compound would display distinct signals corresponding to the protons of the methoxy (B1213986) group, the amino group, and the pteridine (B1203161) ring. The methoxy protons (-OCH₃) are expected to appear as a sharp singlet, typically in the downfield region around 3.9-4.1 ppm, due to the deshielding effect of the adjacent oxygen atom. The protons of the primary amine (-NH₂) would produce a broader signal, the chemical shift of which can vary depending on the solvent and concentration. libretexts.org The protons on the pteridine ring (at positions 6 and 7) would appear as distinct signals in the aromatic region (typically δ 7.0-8.5 ppm), with their exact shifts and coupling patterns depending on the substitution.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The carbon of the methoxy group is expected to resonate at approximately 55-60 ppm. The carbons of the pteridine ring, being part of an aromatic and heteroaromatic system, would exhibit signals in the highly deshielded region of the spectrum, generally between 140 and 165 ppm.

¹⁵N NMR: Nitrogen-15 NMR, while less common due to lower natural abundance and sensitivity, offers direct insight into the nitrogen environments. The pteridine ring contains four nitrogen atoms, and the exocyclic amino group contains another. Each would produce a unique signal. The N-oxide group, if present in a related compound, would significantly influence the shielding of nearby nitrogen atoms. researchgate.net The chemical shifts of the ring nitrogens are strongly influenced by neighboring residue types in a sequence. ethz.ch

Predicted NMR Chemical Shifts for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | -OCH₃ | ~3.9 - 4.1 | Singlet, deshielded by oxygen. |

| ¹H | -NH₂ | Variable (e.g., ~5.0 - 7.0) | Broad signal, solvent-dependent. libretexts.org |

| ¹H | H-6, H-7 | ~7.0 - 8.5 | Aromatic region, specific shifts depend on exact electronic environment. |

| ¹³C | -OCH₃ | ~55 - 60 | Aliphatic carbon attached to oxygen. |

| ¹³C | Pteridine Ring Carbons | ~140 - 165 | Aromatic and heteroaromatic carbons. |

| ¹⁵N | -NH₂ and Ring Nitrogens | Highly variable | Dependent on hybridization and substituent effects. researchgate.net |

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

ESI-MS: Electrospray ionization is a soft ionization technique well-suited for polar, thermally labile molecules like pteridine derivatives. In positive ion mode, this compound is expected to readily form a protonated molecular ion, [M+H]⁺. The high-resolution mass of this ion can be used to confirm the molecular formula.

LC-MS/MS: Tandem mass spectrometry (MS/MS) is crucial for structural confirmation and quantification. The [M+H]⁺ precursor ion is selected and subjected to collision-induced dissociation (CID). The resulting product ions provide structural information. For aliphatic amines, alpha-cleavage of an alkyl radical is a predominant fragmentation mode. miamioh.edulibretexts.org While this molecule is aromatic, analogous cleavages can be predicted. A primary fragmentation pathway for this compound would likely involve the loss of a methyl radical (•CH₃) from the methoxy group or the neutral loss of formaldehyde (B43269) (CH₂O). Subsequent fragmentations could involve the cleavage of the pyrazine (B50134) or pyrimidine (B1678525) rings.

GC-MS: Gas chromatography-mass spectrometry is suitable for volatile and thermally stable compounds. While some pteridines can be analyzed by GC-MS, it often requires derivatization to increase their volatility. nih.gov Direct analysis of amines by GC-MS is possible and has been reported for impurities in pharmaceutical substances. researchgate.net

Predicted ESI-MS/MS Fragmentation for this compound

| Ion | Predicted m/z | Identity | Proposed Fragmentation Pathway |

|---|---|---|---|

| [M+H]⁺ | 178.07 | Precursor Ion | Protonated molecule (C₇H₈N₅O)⁺ |

| [M+H - CH₃]⁺ | 163.05 | Product Ion | Loss of a methyl radical from the methoxy group. |

| [M+H - CH₂O]⁺ | 148.06 | Product Ion | Neutral loss of formaldehyde from the methoxy group. |

| [M+H - NH₃]⁺ | 161.06 | Product Ion | Neutral loss of ammonia (B1221849) from the amino group. |

FTIR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. researchgate.netupi.edu

The FTIR spectrum of this compound would show characteristic absorption bands for its constituent functional groups. The N-H stretching vibrations of the primary amine group are expected to appear as two bands in the region of 3300-3500 cm⁻¹. researchgate.net The C-H stretching of the methoxy group and the aromatic ring would be observed around 2850-3100 cm⁻¹. The C-O stretching of the aryl ether is typically found in the 1200-1275 cm⁻¹ range. The complex vibrations of the pteridine ring, including C=C and C=N stretching, would produce a series of sharp bands in the fingerprint region, particularly between 1400 and 1650 cm⁻¹. mdpi.com

Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (R-NH₂) | N-H Stretch | 3300 - 3500 (typically two bands) |

| Primary Amine (R-NH₂) | N-H Bend | 1590 - 1650 |

| Aromatic/Heteroaromatic | C-H Stretch | 3000 - 3100 |

| Methoxy (-OCH₃) | C-H Stretch | 2850 - 2960 |

| Aryl Ether (Ar-O-CH₃) | C-O Stretch | 1200 - 1275 (asymmetric) & ~1040 (symmetric) |

| Pteridine Ring | C=C and C=N Stretch | 1400 - 1650 |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The pteridine ring is a highly conjugated heteroaromatic system, giving rise to characteristic strong absorptions in the UV region. The electronic spectrum is expected to be dominated by π→π* transitions. The presence of substituents like the amino and methoxy groups, which act as auxochromes, can cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted pteridine core. Pteridine derivatives typically exhibit multiple absorption bands in the 250-400 nm range. nih.gov

Expected UV-Vis Absorption Maxima for this compound in a Neutral Solvent

| Approximate λₘₐₓ (nm) | Electronic Transition Type | Chromophore |

|---|---|---|

| ~260 - 280 | π→π | Pteridine ring system |

| ~350 - 370 | π→π | Extended conjugation of the pteridine system with substituents |

Chromatographic Separation Techniques for Pteridine Derivatives

Chromatography is essential for isolating this compound from reaction mixtures or biological matrices and for assessing its purity.

HPLC is the most widely used technique for the separation and quantification of pteridines. mdpi.com Due to the polar nature of this compound, reversed-phase HPLC (RP-HPLC) is the method of choice.

Columns: C18 columns are most commonly employed for the separation of pteridine derivatives. nih.govnih.gov Columns such as the Waters Atlantis dC18 or Zorbax Eclipse XDB-C18 have been successfully used for separating complex mixtures of pteridines. nih.govrsc.org

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer and an organic solvent, usually acetonitrile (B52724) or methanol (B129727). nih.govmdpi.com The aqueous component is often acidified with formic acid (e.g., 0.1%) to ensure the analytes are protonated, leading to better peak shape and retention on the reversed-phase column. nih.gov Isocratic or gradient elution can be used to achieve optimal separation from impurities.

Detection: When coupled with a mass spectrometer (LC-MS), this setup provides excellent sensitivity and selectivity, allowing for both quantification and structural confirmation. researchgate.netnih.gov The use of MS detection avoids the need for pre-column oxidation steps that are sometimes required for fluorescence detection of reduced pteridines. rsc.org The combination of retention time from the HPLC and the mass-to-charge ratio and fragmentation data from the MS provides a highly reliable method for the identification and analysis of this compound. mdpi.com

Typical HPLC Method Parameters for Pteridine Analysis

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 3.5 µm) | nih.gov |

| Mobile Phase A | Water with 0.1% Formic Acid | nih.gov |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | nih.gov |

| Elution Mode | Gradient | nih.gov |

| Flow Rate | 0.2 - 0.4 mL/min | nih.gov |

| Detection | Mass Spectrometry (ESI positive mode) | mdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatilized Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique, though its direct application to polar and non-volatile compounds like pteridines is limited. conferenceworld.in To overcome this, derivatization to form more volatile and thermally stable products is essential. This process involves chemically modifying the analyte to decrease its polarity and increase its vapor pressure, making it amenable to GC separation and subsequent mass spectrometric detection. gcms.cz

The derivatized pteridines can then be separated on a GC column and detected with high sensitivity and selectivity by the mass spectrometer. The mass spectrum provides a unique fragmentation pattern, or "fingerprint," of the derivatized analyte, allowing for its unambiguous identification and quantification. researchgate.net The interpretation of these mass spectra is often aided by comparison with spectral libraries, such as the one provided by the National Institute of Standards and Technology (NIST). conferenceworld.in

Common Derivatization Approaches for GC-MS analysis of polar compounds include:

Silylation: Replaces active hydrogens on amino and hydroxyl groups with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group.

Acylation: Introduces an acyl group, often a perfluoroacyl group, to enhance volatility and sensitivity for electron capture detection (ECD). gcms.cz

These derivatization strategies are crucial for enabling the robust analysis of pteridines by GC-MS, a technique that offers high chromatographic resolution and definitive structural identification.

Hydrophilic Interaction Liquid Chromatography (HILIC) for Highly Polar Pteridines

Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a valuable separation technique for highly polar compounds like pteridines that are often poorly retained in reversed-phase HPLC. nih.govnih.gov HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile, and a small amount of aqueous buffer. nih.govfuture4200.com The separation mechanism primarily involves the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer adsorbed onto the surface of the stationary phase. nih.gov

The retention of polar analytes in HILIC is inversely proportional to the polarity of the mobile phase; increasing the water content leads to decreased retention. future4200.com This technique is particularly well-suited for coupling with mass spectrometry (MS) due to the high organic content of the mobile phase, which facilitates efficient spray ionization. future4200.com

Several types of HILIC stationary phases are commercially available, each offering different selectivity for pteridines. nih.gov These include neutral phases (silica, diol), amide-functionalized phases, and zwitterionic phases. nih.gov The choice of stationary phase, along with the optimization of mobile phase parameters such as pH, buffer type, and concentration, are critical for achieving the desired separation and selectivity. nih.govresearchgate.net For instance, a zwitterionic HILIC column has been shown to provide strong retention for a range of polar pteridines. nih.gov

Table 1: Comparison of HILIC Stationary Phases for Pteridine Analysis

| Stationary Phase Type | Predominant Interaction Mechanism | Advantages for Pteridine Analysis |

|---|---|---|

| Bare Silica | Adsorption, hydrophilic partitioning | Good retention for basic pteridines |

| Amide | Hydrophilic partitioning, hydrogen bonding | Strong retention, particularly at high pH cuni.cz |

| Diol | Hydrophilic partitioning, hydrogen bonding | High polarity and suitable for HILIC mode nih.gov |

| Zwitterionic (e.g., ZIC-HILIC) | Hydrophilic partitioning, electrostatic interactions | Stronger retention for all pteridines compared to other phases nih.gov |

A study comparing different HILIC columns for the analysis of 12 polar pteridines found that a zwitterionic phase (ZIC-HILIC) provided the strongest retention for all analytes. nih.gov The retention mechanism in HILIC is often a mixed-mode, involving a combination of hydrophilic partitioning, adsorption, and ion exchange. nih.gov

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary Electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged and polar molecules like pteridines. nih.gov Separation in CE is based on the differential migration of analytes in an electric field within a narrow fused-silica capillary. nih.gov This technique offers several advantages, including high separation efficiency, short analysis times, and minimal sample and reagent consumption. nih.gov

For the analysis of pteridines, which often exhibit native fluorescence, coupling CE with a sensitive detection method like laser-induced fluorescence (LIF) can provide extremely low detection limits. nih.gov More recently, light-emitting diode-induced fluorescence (LEDIF) detectors have been evaluated as a more cost-effective alternative to LIF for the determination of pterins in biological samples. nih.gov

The optimization of CE separation parameters is crucial for achieving the desired resolution and analysis time. These parameters include the composition, pH, and concentration of the background electrolyte (BGE), the applied voltage, and the capillary temperature. nih.govmdpi.com A typical BGE for pterin (B48896) analysis might consist of a buffer such as sodium tetraborate (B1243019) and TRIS at a high pH. nih.gov By adjusting these conditions, baseline separation of multiple pteridine derivatives can be achieved in a single run. nih.gov

Table 2: Optimized Capillary Electrophoresis Conditions for Pterin Separation

| Parameter | Optimized Condition |

|---|---|

| Capillary | Fused-silica, 50 µm internal diameter |

| Background Electrolyte (BGE) | 100 mM sodium tetraborate, 100 mM TRIS, 2 mM EDTA sodium salt, pH 9.6 nih.gov |

| Separation Voltage | -17.5 kV nih.gov |

| Detection | LED-induced fluorescence (λexc/λem = 365/450 nm) nih.gov |

| Injection | Hydrodynamic, 50 mbar for 6 s nih.gov |

Chemical Derivatization Strategies for Enhanced Analytical Performance

Chemical derivatization is a key strategy for improving the analytical performance of methods for determining this compound and related compounds. This involves chemically modifying the analyte to enhance its detectability, improve its chromatographic behavior, or increase its volatility for GC analysis.

Acylation Approaches (e.g., with Trifluoroacetic Anhydride, Pentafluoropropionic Anhydride)

Acylation is a widely used derivatization technique that involves the introduction of an acyl group into a molecule, typically at hydroxyl, amino, or thiol functional groups. gcms.cz For pteridines, acylation of the amino group can significantly improve their chromatographic properties and detectability. Perfluoroacylating reagents, such as Trifluoroacetic Anhydride (TFAA) and Pentafluoropropionic Anhydride (PFPA), are particularly useful. sigmaaldrich.com

These reagents form stable and volatile derivatives that are amenable to GC analysis. sigmaaldrich.com Furthermore, the incorporation of fluorine atoms in the derivative greatly enhances the response of an electron capture detector (ECD), leading to very high sensitivity. gcms.czsigmaaldrich.com TFAA is a highly reactive and volatile reagent, and its reactions often proceed smoothly, sometimes with the aid of a base catalyst like triethylamine. sigmaaldrich.com PFPA derivatives have also been shown to have favorable chromatographic properties for the analysis of amines. rsc.org The reaction with these anhydrides typically involves heating the sample with the reagent in a suitable solvent. sigmaaldrich.com

Table 3: Common Acylation Reagents and Their Properties

| Reagent | Abbreviation | Key Features |

|---|---|---|

| Trifluoroacetic Anhydride | TFAA | Highly reactive and volatile, forms stable derivatives suitable for ECD. sigmaaldrich.comsigmaaldrich.com |

| Pentafluoropropionic Anhydride | PFPA | Forms derivatives with good chromatographic properties, suitable for LC-MS/MS and GC analysis. rsc.orgnih.gov |

Silylation Methods (e.g., with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide)

Silylation is a common derivatization technique for GC analysis, where an active hydrogen in the analyte is replaced by a silyl (B83357) group, such as a trimethylsilyl (TMS) or a tert-butyldimethylsilyl (TBDMS) group. idc-online.com This process reduces the polarity and increases the volatility of the compound. For pteridines, silylation of the amino and any hydroxyl groups can make them suitable for GC-MS analysis.

N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a popular silylating reagent that forms TBDMS derivatives. idc-online.com These derivatives are notably more stable towards hydrolysis than their TMS counterparts, which is a significant advantage during sample preparation and analysis. idc-online.comusra.edu The derivatization reaction with MTBSTFA is typically carried out by heating the analyte with the reagent in a suitable solvent. researchgate.net The resulting TBDMS derivatives often exhibit characteristic fragmentation patterns in mass spectrometry, which aids in their identification. idc-online.com

Alkylation Reactions for Analytical Tagging (e.g., 4-bromoethyl-7-methoxycoumarin, Halogenated Nitrobenzene)

Alkylation is a derivatization strategy that involves the introduction of an alkyl group into the analyte molecule. This can be used to "tag" the analyte with a chromophore or fluorophore to enhance its detection in liquid chromatography, or to increase its volatility for GC analysis.

4-bromoethyl-7-methoxycoumarin is a fluorescent labeling agent that is frequently used for the derivatization of compounds containing acidic protons, such as carboxylic acids. rug.nl However, its reactivity can also be exploited for the derivatization of other functional groups, including those present in pyrimidine and pteridine structures. nih.gov The resulting coumarin (B35378) derivatives are highly fluorescent, allowing for sensitive detection in HPLC with fluorescence detection. rug.nl

Alkylation can also be employed to modify the properties of pterins, for example, by introducing a methyl group. nih.gov Such modifications can influence the electronic and photochemical properties of the pterin molecule. nih.gov While the use of halogenated nitrobenzene (B124822) for the analytical tagging of pteridines is less commonly reported, in principle, such reagents could be used to introduce an electron-capturing group for sensitive GC-ECD detection.

Optimization of Derivatization Protocols for Improved Separation and Ionization Efficiency

Derivatization is a chemical modification process used to enhance the analytical detection of compounds. This is often necessary for molecules that exhibit poor chromatographic behavior or low ionization efficiency in mass spectrometry. For pteridine derivatives, derivatization can improve volatility for gas chromatography (GC) or enhance detection for high-performance liquid chromatography (HPLC).

Common derivatization strategies for compounds with amine functional groups, such as that in this compound, include acylation, silylation, and alkylation. These modifications can lead to improved peak shape, better separation from matrix components, and increased sensitivity. However, specific studies detailing the optimization of these, or any other, derivatization protocols for this compound have not been reported. Consequently, no data on optimized reaction conditions, reagent selection, or the resulting improvements in separation and ionization efficiency for this particular compound can be provided.

Table 1: Hypothetical Derivatization Optimization Parameters for this compound

| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome |

| Derivatizing Agent | Reagent A | Reagent B | Reagent C | Data not available |

| Reaction Temperature (°C) | 50 | 70 | 90 | Data not available |

| Reaction Time (min) | 15 | 30 | 60 | Data not available |

| Improvement in Separation | - | - | - | Data not available |

| Enhancement of Ionization | - | - | - | Data not available |

| This table is for illustrative purposes only, as no experimental data for this compound was found. |

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the chemical and physical properties of a compound.

A search of crystallographic databases and the scientific literature did not yield any reports on the single-crystal X-ray diffraction analysis of this compound. Therefore, its crystal system, space group, unit cell dimensions, and detailed solid-state structural parameters have not been determined. While the crystal structure of the parent pteridine molecule has been reported, this information cannot be directly extrapolated to provide the precise solid-state structure of its 4-methoxy-2-amino derivative.

Table 2: Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₆H₆N₄O |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| This table indicates the absence of published crystallographic data for this compound. |

Theoretical and Computational Studies of 4 Methoxypteridin 2 Amine and Pteridine Systems

Quantum Chemical Calculations for Electronic Structure and Molecular Stability

Quantum chemical calculations have become an indispensable tool for understanding the intricate electronic properties and stability of pteridine (B1203161) systems, including 4-Methoxypteridin-2-amine. These computational methods provide insights into molecular geometries, electronic charge distributions, and the relative energies of different isomers and electronic states, which are often difficult to probe experimentally.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been widely applied to the study of pteridines to elucidate their electronic properties, tautomeric preferences, and the stability of their radical species. researchgate.net DFT calculations, often employing functionals like B3LYP, are instrumental in determining the distribution of electronic charge and molecular properties derived from it. researchgate.net

Studies on various pteridine derivatives have shown that substituents significantly influence the electronic landscape of the bicyclic ring system. For instance, the presence of amino and carbonyl groups, as found in many biologically relevant pterins, dictates the molecule's reactivity and interaction with its environment. mdpi.com In the case of this compound, the electron-donating 2-amino group and the 4-methoxy group are expected to modulate the electron density across the pteridine core.

Tautomerism is a crucial aspect of pteridine chemistry, and DFT has been successfully used to predict the relative stabilities of different tautomeric forms. researchgate.netnih.gov For pteridines with hydroxyl or amino substituents, several tautomers can exist, and their equilibrium is often sensitive to the surrounding environment. researchgate.net DFT calculations can predict which tautomer is energetically more favorable in the gas phase and in different solvents. nih.gov

Furthermore, DFT is employed to study pteridine radicals, which are often intermediates in biological redox reactions. mdpi.com These calculations can determine the spin density distribution, helping to identify the most likely sites for radical attacks or electron transfer. nih.gov For example, studies on pterin (B48896) radicals have shown that N-centered radicals exhibit significant spin density delocalization over both the pyrazine (B50134) and pyrimidine (B1678525) rings. mdpi.comnih.gov

| Application Area | Key Insights Provided by DFT | Relevance to this compound |

|---|---|---|

| Electronic Structure | Provides detailed information on electron density distribution, molecular orbitals (HOMO/LUMO), and electrostatic potential. researchgate.netnih.gov | Helps in understanding the reactivity and potential interaction sites of the molecule. |

| Tautomerism | Calculates the relative energies and stabilities of different tautomers in various environments. researchgate.netnih.gov | Predicts the predominant tautomeric form of this compound under different conditions. |

| Radical Stability | Determines the spin density distribution and relative energies of radical species. mdpi.comnih.gov | Provides insight into the potential role of this compound in redox processes. |

Ab initio quantum chemistry methods, which are based on first principles without the inclusion of empirical parameters, are utilized for high-accuracy calculations of molecular properties. scilit.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are particularly useful for conformational analysis and determining the relative energies of different molecular structures. researchgate.netnih.gov

For flexible molecules like pteridine derivatives with side chains, ab initio calculations can map the potential energy surface to identify stable conformers and the energy barriers between them. nih.gov While the pteridine core is relatively rigid, the orientation of the methoxy (B1213986) group in this compound can be subject to conformational preferences. Ab initio methods can precisely calculate the rotational barriers and the most stable orientation of this group relative to the pteridine ring.

High-level ab initio calculations are also the gold standard for obtaining accurate relative energies between different isomers or tautomers. ohio-state.edu These calculations can provide benchmark data to validate more computationally efficient methods like DFT. For pteridine systems, accurate energy differences are crucial for understanding their thermodynamic properties and reaction equilibria. nih.gov

| Application Area | Key Insights Provided by Ab Initio Methods | Relevance to this compound |

|---|---|---|

| Conformational Analysis | Identifies stable conformers and calculates rotational energy barriers. nih.gov | Determines the preferred orientation of the methoxy group. |

| Relative Energies | Provides highly accurate energy differences between isomers and tautomers. ohio-state.edu | Offers benchmark data for the relative stability of this compound and its potential isomers. |

The properties and behavior of molecules can be significantly altered by their solvent environment. dntb.gov.ua Computational solvation models are therefore essential for accurately predicting molecular properties in solution. Implicit solvation models, such as the Polarizable Continuum Model (PCM) and the Integral Equation Formalism PCM (IEFPCM), are commonly used in conjunction with quantum chemical calculations to account for the bulk effects of the solvent. nih.gov

These models have been instrumental in studying the tautomeric equilibria of pteridines in different solvents. nih.gov The relative stability of tautomers can be highly dependent on the polarity of the solvent, as the solvent can preferentially stabilize one tautomer over another through dipole-dipole interactions or hydrogen bonding. For this compound, solvation models can predict how the tautomeric equilibrium between the amine and imine forms might shift in polar versus nonpolar solvents.

Solvation models also influence other calculated molecular properties, such as absorption spectra and redox potentials. By incorporating solvent effects, theoretical predictions can be more directly compared with experimental data obtained in solution.

| Property | Influence of Solvation | Computational Approach |

|---|---|---|

| Tautomeric Equilibria | Solvent polarity can shift the equilibrium by preferentially stabilizing more polar tautomers. nih.gov | DFT or ab initio calculations combined with implicit solvation models (e.g., PCM, IEFPCM). nih.gov |

| Molecular Properties | Affects properties like dipole moment, polarizability, and UV-Vis absorption spectra. | Quantum chemical calculations incorporating solvent effects. |

| Redox Potentials | The energy of charged species is highly dependent on the dielectric constant of the solvent. | Calculations of ionization potential and electron affinity in the presence of a solvent model. |

Computational Modeling of Reaction Pathways and Energetics

Computational chemistry provides powerful tools to model the pathways of chemical reactions, offering detailed insights into the mechanisms and energy changes that occur. For pteridine systems, these methods are crucial for understanding their transformations and reactivity.

Understanding the mechanism of a chemical reaction requires the identification of the transition state (TS), which is the highest energy point along the reaction pathway. youtube.com Transition state analysis involves locating the TS structure and calculating its energy, which determines the activation energy of the reaction. For pteridine transformations, such as tautomerization or enzymatic reactions, identifying the TS is key to understanding the reaction kinetics. nih.govnih.gov Computational methods can be used to perform a systematic search for the TS geometry. researchgate.net

Once the reactants, products, and transition state are identified, the entire reaction pathway can be mapped out by calculating the minimum energy path (MEP) or reaction coordinate. hw.ac.ukarxiv.org The reaction coordinate represents the progress of the reaction and provides a one-dimensional representation of the potential energy surface. nih.govresearchgate.netarxiv.org This mapping allows for a detailed visualization of the energy changes as the reactants are converted to products.

Many of the biological functions of pteridines involve redox reactions and hydride transfers. nih.govresearchgate.net Computational methods, particularly DFT, have proven to be valuable in predicting the redox potentials of organic molecules, including pteridine derivatives. researchgate.netmdpi.commdpi.com The redox potential is a measure of a molecule's tendency to accept or donate electrons. Accurate prediction of redox potentials is crucial for understanding the role of pteridines in biological electron transport chains. mdpi.com These calculations typically involve computing the free energy change for the one-electron oxidation or reduction of the molecule, often in the presence of a solvation model to mimic the cellular environment. mdpi.comchemrxiv.org

Hydride transfer is another fundamental process in which pteridines participate, for example, in the reactions catalyzed by dihydrofolate reductase. nih.gov Computational modeling can elucidate the mechanism of hydride transfer by identifying the key intermediates and transition states. These studies can determine whether the hydride transfer occurs in a single step or through a stepwise mechanism involving proton and electron transfers. The energetics of these pathways can be calculated to determine the most favorable mechanism.

| Process | Computational Method | Key Information Obtained |

|---|---|---|

| Transition State Analysis | DFT, ab initio methods | Geometry and energy of the transition state, activation energy. youtube.comresearchgate.net |

| Reaction Coordinate Mapping | Intrinsic Reaction Coordinate (IRC) calculations | Minimum energy path connecting reactants, transition state, and products. hw.ac.ukarxiv.orgnih.gov |

| Redox Potential Prediction | DFT with solvation models | Standard reduction potentials for one-electron transfer processes. mdpi.commdpi.comchemrxiv.org |

| Hydride Transfer Mechanism | DFT, ab initio methods | Stepwise vs. concerted mechanism, identification of intermediates and transition states. nih.gov |

Analysis of Molecular Interactions and Reactivity Indices

Theoretical and computational chemistry provide powerful tools for understanding the intrinsic properties of molecules like this compound. By modeling the electron distribution and resulting molecular properties, researchers can predict how the molecule will interact with its environment and other chemical species. This section delves into the analysis of molecular interactions and reactivity through various computational indices and mapping techniques.

Calculation of Fukui Indices and Assessment of Atomic Reactivity

Within the framework of conceptual Density Functional Theory (DFT), Fukui functions serve as crucial reactivity indices. joaquinbarroso.com They quantify the change in electron density at a specific point in a molecule when the total number of electrons is altered, providing insight into which atoms are most susceptible to electrophilic, nucleophilic, or radical attack. joaquinbarroso.comnih.gov The calculation involves analyzing the electron populations of the neutral molecule as well as its cationic (electron removed) and anionic (electron added) forms. joaquinbarroso.com

The condensed Fukui indices, which are calculated for each atom, are defined as follows:

For nucleophilic attack (f+) : Indicates the site most likely to accept an electron. Calculated from the difference in electron population between the neutral and anionic states.

For electrophilic attack (f-) : Indicates the site most likely to donate an electron. Calculated from the difference in electron population between the neutral and cationic states.

For radical attack (f0) : Represents the average of f+ and f-, indicating susceptibility to radical species.

For pteridine systems, these calculations can pinpoint the reactivity of the nitrogen and carbon atoms within the fused pyrimidine and pyrazine rings. For instance, in related heterocyclic compounds, quantum-chemical calculations of Fukui reactivity indices have been used to substantiate reaction mechanisms by identifying the most nucleophilic and electrophilic centers. grafiati.com In the case of this compound, the nitrogen atoms of the pteridine core, the exocyclic amino group, and the oxygen of the methoxy group are expected to be key sites of interaction, and Fukui indices would provide a quantitative measure of their relative reactivity.

| Fukui Index | Type of Attack | Description | Governing Factor |

|---|---|---|---|

| f+ | Nucleophilic | Propensity of a site to accept an electron. | Distribution of the Lowest Unoccupied Molecular Orbital (LUMO). |

| f- | Electrophilic | Propensity of a site to donate an electron. | Distribution of the Highest Occupied Molecular Orbital (HOMO). |

| f0 | Radical | Propensity of a site to react with a radical. | Average of HOMO and LUMO distributions. |

Electrostatic Potential Mapping for Understanding Molecular Recognition

The molecular electrostatic potential (ESP) map is a visual tool used to understand the charge distribution of a molecule and predict its interaction with other molecules. deeporigin.com It is calculated by determining the electrostatic potential at various points on the electron density surface of the molecule. deeporigin.com ESP maps are typically color-coded, with red indicating regions of negative electrostatic potential (electron-rich, attractive to positive charges) and blue indicating regions of positive electrostatic potential (electron-poor, attractive to negative charges). Green and yellow represent regions of neutral or intermediate potential. deeporigin.com

These maps are invaluable for understanding molecular recognition, as they highlight the areas of a molecule that are likely to engage in electrostatic interactions, such as hydrogen bonding. deeporigin.com For a molecule like this compound, an ESP map would likely show:

Negative Potential (Red) : Concentrated around the electronegative nitrogen atoms of the pteridine rings and the oxygen atom of the methoxy group, indicating these are sites for hydrogen bond acceptance.

Positive Potential (Blue) : Located around the hydrogen atoms of the exocyclic amino group, identifying them as hydrogen bond donor sites.

By analyzing the ESP map, researchers can predict how this compound might orient itself within a protein's binding site or how it might interact with other molecules, providing a basis for rational drug design and the study of intermolecular interactions. deeporigin.com

Characterization of Non-Covalent Interactions and Hydrogen Bonding Networks

Non-covalent interactions are fundamental to the structure and function of biological systems, governing processes like protein folding and ligand-receptor binding. wikipedia.orgnih.gov These interactions, though weaker than covalent bonds, are collectively significant and include hydrogen bonds, van der Waals forces, and π-π stacking interactions. wikipedia.orgyoutube.com

Hydrogen bonds are a particularly important type of dipole-dipole interaction, occurring when a hydrogen atom is shared between two highly electronegative atoms, such as oxygen or nitrogen. youtube.comkhanacademy.org In this compound, the structural arrangement of an amino group and nitrogen atoms within the heterocyclic rings provides multiple opportunities for forming hydrogen bonds.

Hydrogen Bond Donors : The N-H groups of the 2-amino substituent.

Hydrogen Bond Acceptors : The lone pairs on the nitrogen atoms of the pteridine core and the oxygen atom of the 4-methoxy group.

Computational studies on related aminopyrimidine structures have demonstrated the formation of distinct hydrogen-bonding patterns. researchgate.net For example, molecules can link via N—H⋯N hydrogen bonds to form dimers or more extensive networks. nih.govmdpi.com The presence of both donor and acceptor sites in this compound allows for the formation of complex hydrogen bonding networks, which are critical for its recognition and binding within biological macromolecules. Computational methods can map these interactions, revealing how the molecule self-assembles or interacts with a target. nih.gov

Prediction of Spectroscopic Properties from Computational Models

Computational quantum mechanics has become an essential tool for predicting and interpreting the spectroscopic properties of molecules. rsc.org Theoretical methods can calculate the energies of molecular orbitals and the transitions between them, allowing for the prediction of various types of spectra. nih.gov These computational approaches not only support the interpretation of experimental data but can also guide experimental design. rsc.org

For pteridine systems, computational models are used to explore properties such as UV-visible absorption, fluorescence, and vibrational frequencies. nih.gov Theoretical work on pterins has been used to describe the stability of different forms and the impacts of oxidation on fluorescence. nih.gov For example, pH-dependent fluorescence quenching in pterins has been explored using computational methods to understand the underlying mechanisms, such as excited-state proton transfers. nih.gov

The predicted spectroscopic data for this compound would include:

UV-Visible Spectra : Calculated by modeling the electronic transitions between the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and other frontier orbitals. These predictions help in understanding the photophysical properties of the molecule.

Infrared (IR) and Raman Spectra : Predicted by calculating the vibrational frequencies of the molecule's bonds. These calculations can help assign experimental peaks to specific vibrational modes, aiding in structural characterization.

Nuclear Magnetic Resonance (NMR) Spectra : Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms, which is invaluable for confirming the molecular structure determined experimentally.

By correlating these computational predictions with experimental spectra, a more complete and accurate understanding of the molecular structure and electronic properties of this compound can be achieved.

Molecular Docking Studies for Investigating Binding Interactions with Chemical Entities (Methodology Focus)

Molecular docking is a computational technique that predicts the preferred orientation and conformation (the "pose") of one molecule when bound to another, typically a small molecule ligand binding to a macromolecular target like a protein or nucleic acid. ijfmr.comnih.gov This method is a cornerstone of structure-based drug design, used for virtual screening of large compound libraries and for understanding the molecular basis of ligand-target interactions. nih.govnih.gov

The general workflow for a molecular docking study involving a pteridine derivative like this compound typically involves the following steps:

Preparation of the Receptor and Ligand :

Receptor : A three-dimensional structure of the target protein is obtained, often from a repository like the Protein Data Bank (PDB). ijfmr.com The structure is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges. The binding site, or active site, where the ligand is expected to bind is identified. nih.gov

Ligand : A 3D structure of the ligand (e.g., this compound) is generated and its geometry is optimized to find a low-energy conformation. ijfmr.com

Docking Simulation :

Posing (Search Algorithm) : The ligand is placed in the defined binding site of the receptor. A search algorithm then explores various possible conformations and orientations of the ligand within the site. nih.gov Algorithms like the Lamarckian genetic algorithm are commonly used for this conformational searching. ijfmr.com

Scoring (Scoring Function) : Each generated pose is evaluated by a scoring function, which estimates the binding affinity (e.g., in kcal/mol). etflin.com The function calculates the free energy of binding by considering factors like electrostatic interactions, van der Waals forces, and hydrogen bonds between the ligand and the receptor. nih.govbiorxiv.org

Analysis of Results :

The poses are ranked based on their calculated scores, with lower energy scores typically indicating more favorable binding. biorxiv.org

The top-ranked poses are visually inspected to analyze the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the protein's active site. etflin.comnih.gov This analysis provides critical insights into why a particular ligand binds to a target and can guide the design of more potent molecules. ijfmr.com

Docking studies on pteridine derivatives have been successfully used to identify potential inhibitors for various enzymes, such as pteridine reductase, by revealing key interactions with catalytic residues in the active site. nih.govresearchgate.net

| Step | Objective | Common Tools/Methods |

|---|---|---|

| 1. Target & Ligand Preparation | Prepare 3D structures for simulation. | Protein Data Bank (PDB), Molecular modeling software (e.g., Hyperchem). ijfmr.com |

| 2. Binding Site Identification | Define the region on the receptor for docking. | Known active sites, Blind docking, Software like CASTp. ijfmr.com |

| 3. Docking Simulation | Generate and score ligand poses. | AutoDock, GOLD, Molegro Virtual Docker. nih.gov |

| 4. Pose Analysis & Validation | Analyze interactions and validate results. | PyMOL, Chimera; Comparison with known inhibitors. deeporigin.comijfmr.com |

Based on the conducted research, there is no specific information available for the chemical compound “this compound” within the scopes of the requested sections and subsections. Scientific literature readily available through the search does not detail its role in advanced chemical synthesis, its use as a chemical probe, or its application in analytical, forensic, or environmental chemistry.

Therefore, this article cannot be generated as per the specific instructions focusing solely on "this compound".

Non Clinical Research Applications and Future Research Trajectories for Aminopteridines

Emerging Research Directions in Aminopteridine Chemical Science

Exploration of Unconventional Synthetic Pathways for Aminopteridines

Traditional synthetic routes to aminopteridines often involve multi-step procedures that may lack efficiency or employ harsh reagents. Emerging research is focused on developing more direct and versatile synthetic methodologies. One area of exploration is the development of novel methods for preparing 2-amino-4-substituted pteridines. An unconventional approach involves the use of 2,4,5-triaminodihydropyrimidine-6-sulfonic acid as a key intermediate. The substituent at the 4-position of the resulting pteridine (B1203161) can be controlled by the reaction conditions during the condensation with a dicarbonyl compound. For example, using dilute aqueous ammonia (B1221849) can lead to the formation of a 2,4-diaminopteridine. mdpi.com

Another area of interest is the development of more efficient coupling reactions to introduce diverse functional groups onto the pteridine core. While not specific to aminopteridines, the application of modern synthetic methods to the pteridine scaffold in general provides a roadmap for future research. For instance, the Gabriel synthesis, a well-established method for preparing primary amines from alkyl halides, could potentially be adapted for the synthesis of aminopteridine derivatives, offering an alternative to traditional methods. youtube.comyoutube.com

Furthermore, research into the synthesis of functionalized heterocyclic compounds, such as 2-amino-4,6-diarylpyrimidines from chalcones and guanidinium (B1211019) carbonate, provides insights into new strategies that could be applied to pteridine synthesis. nih.gov The development of novel catalytic systems for the construction of nitrogen-containing heterocycles is also a promising avenue. For example, new catalytic routes for the synthesis of functionalized 1,2-azaborinines have been developed, showcasing the potential for catalysis to enable the construction of complex heterocyclic systems. nih.gov The exploration of such unconventional pathways could lead to more efficient and modular syntheses of 4-Methoxypteridin-2-amine and other aminopteridine derivatives with novel functionalities.

Advanced Computational Design and Virtual Screening of Novel Pteridine-Based Structures

Computational chemistry and molecular modeling have become indispensable tools in the design and discovery of novel bioactive molecules. ekb.egnih.govnih.govaminer.orgresearchgate.net In the context of pteridine-based structures, these methods are being employed to accelerate the identification of compounds with desired properties.

Virtual Screening:

Structure-based virtual screening is a powerful technique used to screen large libraries of chemical compounds against a specific biological target. mdpi.comnih.gov This approach has been successfully applied to identify novel inhibitors of pteridine reductase, an important drug target in trypanosomatid parasites. nih.gov By docking vast numbers of compounds from databases like ZINC into the active site of the target enzyme, researchers can prioritize a smaller, more manageable set of candidates for experimental testing. nih.govmdpi.com This significantly reduces the time and cost associated with traditional high-throughput screening.

Molecular Docking and Dynamics:

Once potential hits are identified through virtual screening, molecular docking is used to predict the binding mode and affinity of the ligand to the target protein. mdpi.com This provides valuable insights into the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. To further refine these predictions and assess the stability of the complex over time, molecular dynamics (MD) simulations are employed. nih.gov MD simulations provide a dynamic picture of the ligand-receptor interactions, allowing for the calculation of binding free energies and a more accurate assessment of the compound's potential.

The following table summarizes some key computational techniques used in the design of pteridine-based structures:

| Computational Technique | Application in Pteridine Research |

| Virtual Screening | High-throughput screening of large compound libraries to identify potential pteridine-based enzyme inhibitors. |

| Molecular Docking | Predicting the binding orientation and affinity of pteridine derivatives to their biological targets. |

| Molecular Dynamics (MD) Simulations | Assessing the stability of pteridine-ligand complexes and refining binding mode predictions. |

| Quantitative Structure-Activity Relationship (QSAR) | Developing predictive models that correlate the chemical structure of pteridine derivatives with their biological activity. |

These advanced computational approaches are paving the way for the rational design of novel aminopteridine derivatives, including analogs of this compound, with tailored biological activities.

Development of Innovative In Situ Characterization Techniques for Pteridine Reaction Monitoring

The ability to monitor chemical reactions in real-time provides invaluable information about reaction kinetics, mechanisms, and the formation of transient intermediates. The development of innovative in situ characterization techniques is a key area of emerging research in chemical synthesis, including the synthesis of pteridines.

Spectroscopic techniques are at the forefront of in situ reaction monitoring. For example, in situ spectroscopic methods can be used to study heterogeneous catalytic reactions, providing insights into reaction mechanisms by identifying active sites and reaction intermediates under realistic conditions. youtube.com Techniques such as Raman spectroscopy can be interfaced with continuous-flow reactors to monitor reactions in real-time, allowing for rapid optimization of reaction conditions and ensuring consistent product quality. preprints.org

Fluorescence spectroscopy is another powerful tool, particularly for fluorescent molecules like many pteridine derivatives. nih.govnih.gov By monitoring changes in fluorescence intensity, lifetime, or spectral shifts, it is possible to follow the progress of a reaction involving a fluorescent pteridine. For instance, fluorescent pteridine nucleoside analogs are used to monitor DNA interactions in real-time. nih.gov This principle can be extended to monitor synthetic reactions where a pteridine product is fluorescent. In situ 2D fluorescence spectroscopy has been used for the online monitoring of cell cultures, demonstrating its potential for complex reaction monitoring. nih.gov

Transient absorption spectroelectrochemistry is an advanced in situ technique that allows for the study of charge carrier dynamics in conducting polymers during electrochemical operation. rsc.org While not yet widely applied to pteridine synthesis, this technique could potentially be adapted to monitor redox reactions involving pteridine intermediates.

The integration of these in situ analytical methods with automated synthesis platforms represents a significant advancement in chemical process development. nih.govmdpi.com Real-time monitoring allows for a deeper understanding of the reaction landscape, facilitating the development of more efficient, robust, and scalable synthetic routes for aminopteridines like this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.